o-Cyclopentyl S-2-(diisopropylamino)ethyl methylphosphonothiolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
o-Cyclopentyl S-2-(diisopropylamino)ethyl methylphosphonothiolate is a chemical compound that belongs to the class of organophosphorus compounds. These compounds are known for their diverse applications, including their use as pesticides, nerve agents, and in various industrial processes. The compound’s structure includes a cyclopentyl group, a diisopropylamino group, and a methylphosphonothiolate moiety, making it a complex molecule with unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of o-Cyclopentyl S-2-(diisopropylamino)ethyl methylphosphonothiolate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of cyclopentanol with phosphorus trichloride to form cyclopentyl phosphonochloridate. This intermediate is then reacted with diisopropylamine to introduce the diisopropylamino group. Finally, the methylphosphonothiolate moiety is introduced through a reaction with methylphosphonothioic dichloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity. Safety measures are also crucial due to the potential toxicity of the intermediates and the final product.
Chemical Reactions Analysis
Types of Reactions
o-Cyclopentyl S-2-(diisopropylamino)ethyl methylphosphonothiolate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the phosphonothiolate group to phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the diisopropylamino group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides, thiolates, and amines are employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonothiolates.
Scientific Research Applications
o-Cyclopentyl S-2-(diisopropylamino)ethyl methylphosphonothiolate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Studied for its potential effects on biological systems, particularly its interaction with enzymes and proteins.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly those targeting the nervous system.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The compound exerts its effects primarily through its interaction with enzymes, particularly acetylcholinesterase. By inhibiting this enzyme, it prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter in the synaptic cleft. This results in continuous stimulation of muscles, glands, and central nervous system structures, which can lead to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
O-ethyl S-2-(diisopropylamino)ethyl methylphosphonothiolate (VX): A well-known nerve agent with similar structural features.
O-isobutyl S-2-(diethylamino)ethyl methylphosphonothiolate (RVX): Another nerve agent with a different alkyl group.
O-cyclohexyl S-(diethylamino)ethyl methylphosphonothiolate: A compound with a cyclohexyl group instead of a cyclopentyl group.
Uniqueness
o-Cyclopentyl S-2-(diisopropylamino)ethyl methylphosphonothiolate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopentyl group provides different steric and electronic effects compared to other similar compounds, potentially leading to unique interactions with biological targets and different reactivity in chemical processes.
Properties
CAS No. |
85473-33-2 |
---|---|
Molecular Formula |
C14H30NO2PS |
Molecular Weight |
307.43 g/mol |
IUPAC Name |
N-[2-[cyclopentyloxy(methyl)phosphoryl]sulfanylethyl]-N-propan-2-ylpropan-2-amine |
InChI |
InChI=1S/C14H30NO2PS/c1-12(2)15(13(3)4)10-11-19-18(5,16)17-14-8-6-7-9-14/h12-14H,6-11H2,1-5H3 |
InChI Key |
KMOQPOZNANNNKH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CCSP(=O)(C)OC1CCCC1)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.